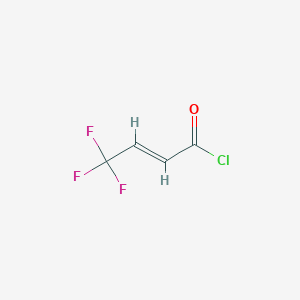

4,4,4-Trifluorocrotonoyl chloride

Description

Properties

IUPAC Name |

(E)-4,4,4-trifluorobut-2-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF3O/c5-3(9)1-2-4(6,7)8/h1-2H/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTDALJAKWGZSA-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(F)(F)F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(F)(F)F)\C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-92-8 | |

| Record name | 4,4,4-Trifluorocrotonoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4,4-Trifluorocrotonoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4,4-Trifluorocrotonoyl chloride, a fluorinated organic compound of interest in synthetic chemistry and drug discovery. This document details its chemical identity, physical properties, and safety information. A generalized experimental protocol for its synthesis from 4,4,4-Trifluorocrotonic acid is provided, alongside a discussion of its potential applications in medicinal chemistry, drawing parallels with other trifluoromethyl-containing compounds.

Chemical Identity and Properties

4,4,4-Trifluorocrotonoyl chloride is a reactive acyl chloride featuring a trifluoromethyl group, which imparts unique chemical properties.

Table 1: Chemical and Physical Properties of 4,4,4-Trifluorocrotonoyl Chloride

| Property | Value | Source |

| CAS Number | 406-92-8 | [1] |

| Molecular Formula | C₄H₂ClF₃O | [1] |

| Molecular Weight | 160.51 g/mol | [1] |

| Boiling Point | 77.0-77.5 °C | ChemicalBook |

| Density | 1.362 g/cm³ | ChemicalBook |

| Appearance | Not specified; likely a liquid | - |

Synthesis

General Experimental Protocol: Synthesis from 4,4,4-Trifluorocrotonic Acid

This protocol is a generalized procedure based on common laboratory practices for the synthesis of acyl chlorides.

dot

Caption: General workflow for the synthesis of 4,4,4-Trifluorocrotonoyl chloride.

Materials:

-

4,4,4-Trifluorocrotonic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 4,4,4-Trifluorocrotonic acid dissolved in a minimal amount of anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride or oxalyl chloride to the stirred solution. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) is often added.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a period of time (typically 1-3 hours) to ensure complete conversion. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO/CO₂).

-

After the reaction is complete, carefully remove the excess chlorinating agent and solvent under reduced pressure.

-

The crude 4,4,4-Trifluorocrotonoyl chloride can be purified by fractional distillation under reduced pressure to yield the final product.

Applications in Drug Development

The introduction of trifluoromethyl (CF₃) groups into organic molecules is a widely employed strategy in modern drug design. The CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4]

While specific applications of 4,4,4-Trifluorocrotonoyl chloride in drug synthesis were not explicitly found in the searched literature, its structure suggests it could serve as a valuable building block for introducing the trifluoromethylated crotonoyl moiety into various molecular scaffolds. This is particularly relevant in the development of novel therapeutic agents.

One study noted the formation of 4,4,4-trifluorocrotonaldehyde, the aldehyde precursor to the corresponding carboxylic acid and acyl chloride, as a metabolite of a 6-trifluoromethylcyclophosphamide analog.[2] This suggests that the trifluorocrotonyl moiety can be released in a biological system, which could be a consideration in the design of prodrugs.

The reactivity of the acyl chloride group allows for facile reaction with a wide range of nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This makes 4,4,4-Trifluorocrotonoyl chloride a versatile reagent for creating libraries of novel compounds for biological screening. For instance, the synthesis of trifluoromethyl-pyrazole-carboxamides has been explored for their potential as COX inhibitors.[3] Similarly, trifluoromethylpyridine amide derivatives have been synthesized and evaluated for their antibacterial and insecticidal activities.[5]

dot

Caption: Potential applications of 4,4,4-Trifluorocrotonoyl chloride in drug discovery.

Spectral Data

Specific experimental NMR spectra (¹H, ¹³C, ¹⁹F) for 4,4,4-Trifluorocrotonoyl chloride were not found in the available literature. However, predicted chemical shifts can be estimated based on the analysis of similar structures.

-

¹H NMR: The spectrum would be expected to show two signals in the olefinic region (typically 6-8 ppm), corresponding to the two vinyl protons. These signals would likely appear as doublets of quartets due to coupling with each other and with the trifluoromethyl group.

-

¹³C NMR: The spectrum would show four distinct signals. The carbonyl carbon would be the most downfield signal (typically >160 ppm). The two olefinic carbons would appear in the range of 120-150 ppm, and the trifluoromethyl carbon would be a quartet (due to C-F coupling) further upfield.

-

¹⁹F NMR: A single signal, likely a triplet (due to coupling with the adjacent vinyl proton), would be expected in the region characteristic of trifluoromethyl groups attached to a double bond (around -60 to -70 ppm relative to CFCl₃).[6][7][8]

Safety Information

Acyl chlorides are generally corrosive, lachrymatory, and react violently with water and other protic solvents. 4,4,4-Trifluorocrotonoyl chloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Conclusion

4,4,4-Trifluorocrotonoyl chloride is a potentially valuable reagent for the synthesis of novel trifluoromethyl-containing compounds for applications in drug discovery and materials science. While detailed experimental data for this specific compound is limited in the public domain, its synthesis and reactivity can be inferred from general chemical principles. Further research into its specific reactions and the biological activity of its derivatives is warranted to fully explore its potential.

References

- 1. 4,4,4-Trifluorocrotonoyl chloride | 406-92-8 [chemicalbook.com]

- 2. Synthesis and antitumor activity of 6-trifluoromethylcyclophosphamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. colorado.edu [colorado.edu]

Synthesis and Characterization of 4,4,4-Trifluorocrotonoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4,4-Trifluorocrotonoyl chloride, a fluorinated organic compound with potential applications in pharmaceutical and agrochemical research. The document details a probable synthetic route from 4,4,4-Trifluorocrotonic acid, including a thorough experimental protocol. Furthermore, it presents a complete characterization profile, incorporating predicted spectroscopic data (¹H, ¹³C, ¹⁹F NMR, IR, and MS) and known physical properties. All quantitative data is summarized in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. 4,4,4-Trifluorocrotonoyl chloride is a reactive intermediate that can serve as a building block for the introduction of the trifluorocrotonoyl moiety into a variety of molecular scaffolds. This guide outlines a practical approach to its synthesis and provides a detailed analysis of its structural and physical properties.

Synthesis of 4,4,4-Trifluorocrotonoyl Chloride

The most direct and common method for the synthesis of 4,4,4-Trifluorocrotonoyl chloride is the chlorination of the corresponding carboxylic acid, 4,4,4-Trifluorocrotonic acid, using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction is a standard transformation in organic synthesis.

Reaction Scheme

The overall reaction is as follows:

Spectroscopic Profile of 4,4,4-Trifluorocrotonoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for 4,4,4-Trifluorocrotonoyl chloride, a key fluorinated building block in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive methodologies based on the analysis of analogous compounds and established spectroscopic principles. The information herein is intended to support researchers in the identification, characterization, and utilization of this reactive intermediate.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4,4,4-Trifluorocrotonoyl chloride. These predictions are derived from the known spectral properties of structurally related compounds, including ethyl 4,4,4-trifluorocrotonate, crotonyl chloride, and other trifluoromethyl-containing molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.0 - 7.2 | Doublet of Quartets (dq) | ~15 Hz (H-H), ~7 Hz (H-F) | Hα |

| ~6.5 - 6.7 | Doublet (d) | ~15 Hz | Hβ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Description |

| ~165 | Carbonyl Carbon (C=O) |

| ~140 | α-Carbon (Quartet, J ≈ 35 Hz) |

| ~125 | β-Carbon |

| ~122 | Trifluoromethyl Carbon (Quartet, J ≈ 275 Hz) |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -65 to -70 | Doublet | ~7 Hz | -CF₃ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 - 1810 | Strong | C=O stretch (Acyl Chloride) |

| ~1640 | Medium | C=C stretch |

| ~1100 - 1350 | Strong | C-F stretch |

| ~970 | Medium | =C-H bend (trans) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Description |

| 158/160 | [M]⁺ | Molecular ion (³⁵Cl/³⁷Cl isotopes) |

| 123 | [M-Cl]⁺ | Loss of Chlorine |

| 95 | [M-Cl-CO]⁺ | Loss of Chlorine and Carbon Monoxide |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a reactive and volatile compound like 4,4,4-Trifluorocrotonoyl chloride.

NMR Spectroscopy

-

Sample Preparation: Due to the reactivity of acyl chlorides, sample preparation should be conducted in an inert atmosphere (e.g., a glovebox or under argon/nitrogen). The compound (typically 5-10 mg) is dissolved in an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆) in a dry NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is typically sufficient.

-

¹³C NMR: A proton-decoupled experiment (e.g., using a DEPT sequence) is used to simplify the spectrum and enhance the signal of quaternary carbons.

-

¹⁹F NMR: A direct observation experiment, often with proton decoupling, is performed. A common reference standard is CFCl₃ (δ = 0 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a volatile liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) in a fume hood. A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to provide the spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. In GC-MS, the sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, as it provides detailed fragmentation patterns useful for structural elucidation.

-

Data Acquisition: The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

solubility and stability of 4,4,4-Trifluorocrotonoyl chloride

An In-depth Technical Guide to the Solubility and Stability of 4,4,4-Trifluorocrotonoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluorocrotonoyl chloride is a fluorinated organic compound of significant interest in medicinal chemistry and drug development. The incorporation of trifluoromethyl groups into molecular frameworks is a well-established strategy for enhancing metabolic stability, lipophilicity, and biological activity of drug candidates.[1] As an acyl chloride, this compound serves as a reactive intermediate for the synthesis of more complex molecules, including amides, esters, and ketones, which are common moieties in active pharmaceutical ingredients (APIs).[2][3]

However, the high reactivity that makes acyl chlorides valuable synthetic precursors also renders them susceptible to degradation.[4][5] Understanding the solubility and stability profile of 4,4,4-Trifluorocrotonoyl chloride is therefore critical for its effective handling, storage, and application in research and development. This guide provides a comprehensive overview of its key chemical properties, supported by experimental considerations and logical workflows.

Chemical Properties and Data

Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Remarks |

| Aprotic, Nonpolar | Hexane, Toluene, Diethyl Ether | Soluble | Similar polarity. These are suitable for reactions where the acyl chloride's reactivity needs to be preserved.[4] |

| Aprotic, Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) | Soluble | These solvents can dissolve the polar acyl chloride without providing a source of protons for reaction. THF and DMF should be strictly anhydrous. |

| Protic, Polar | Water, Alcohols (Methanol, Ethanol) | Reactive / Insoluble | Reacts vigorously and exothermically (hydrolysis/alcoholysis) to form the corresponding carboxylic acid or ester.[4] Not suitable as solvents. |

| Protic, Nonpolar | Acetic Acid | Reactive | Reacts to form a mixed anhydride. Not a suitable solvent. |

Stability and Reactivity

The stability of an acyl chloride is inversely related to its reactivity.[4] 4,4,4-Trifluorocrotonoyl chloride is a highly reactive electrophile due to the electron-withdrawing effects of both the chlorine atom and the trifluoromethyl group, which increase the partial positive charge on the carbonyl carbon.

| Condition | Effect on Stability | Products of Decomposition/Reaction | Handling Recommendations |

| Atmospheric Moisture | Highly Unstable | 4,4,4-Trifluorocrotonic Acid, HCl gas | Must be handled under an inert atmosphere (e.g., nitrogen, argon) and stored in tightly sealed containers with desiccants.[4][6] |

| Water | Extremely Unstable | 4,4,4-Trifluorocrotonic Acid, HCl gas | Vigorous, exothermic hydrolysis reaction. Avoid all contact with water.[4] |

| Heat | Thermally Labile | Potential for decomposition to ketene, CO, and other byproducts at elevated temperatures.[7] | Avoid high temperatures. If distillation is required, it should be performed under vacuum to lower the boiling point. |

| Nucleophiles (e.g., Amines, Alcohols) | Highly Reactive | Amides, Esters, etc. | This is the basis of its synthetic utility. Reactions are often rapid and exothermic.[4] |

| Strong Bases | Unstable | Can promote elimination or polymerization reactions. | Use non-nucleophilic bases where necessary and control reaction conditions carefully. |

| Long-term Storage | Gradual Decomposition | Slow hydrolysis from trace moisture, leading to the parent carboxylic acid and HCl.[6] | Store in a cool, dry, dark place under an inert atmosphere. Use PTFE-lined caps to prevent corrosion.[6] |

Key Experimental Protocols & Workflows

General Protocol for Synthesis from Carboxylic Acid

The most common laboratory method for preparing an acyl chloride is the reaction of the corresponding carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8][9]

Reaction: CF₃-CH=CH-COOH + SOCl₂ → CF₃-CH=CH-COCl + SO₂ (g) + HCl (g)

Methodology:

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a trap (to neutralize HCl and SO₂), and a dropping funnel. The entire apparatus is maintained under a dry, inert atmosphere (N₂ or Ar).

-

Reagents: 4,4,4-Trifluorocrotonic acid is dissolved in an anhydrous, inert solvent (e.g., toluene or dichloromethane).

-

Addition: Thionyl chloride (typically 1.2-1.5 equivalents) is added dropwise to the stirred solution at room temperature. A catalytic amount of anhydrous DMF is often added to accelerate the reaction.[8]

-

Reaction: The mixture is gently heated to reflux (typically 50-70 °C) and stirred for 1-3 hours, or until gas evolution ceases.

-

Workup: After cooling to room temperature, the excess thionyl chloride and solvent are removed by rotary evaporation.

-

Purification: The crude 4,4,4-Trifluorocrotonoyl chloride is purified by fractional distillation under reduced pressure to yield the final product.

Protocol for Solubility Testing

A qualitative assessment of solubility can be performed on a small scale.

-

Preparation: Add approximately 1 mL of the chosen anhydrous solvent to a clean, dry test tube under an inert atmosphere.

-

Addition: Using a syringe, add one drop (approx. 20-30 µL) of 4,4,4-Trifluorocrotonoyl chloride to the solvent.

-

Observation: Gently agitate the mixture and observe.

-

Soluble: A clear, homogeneous solution forms.

-

Partially Soluble: The solution becomes cloudy or a second phase remains.

-

Insoluble/Reactive: The acyl chloride does not dissolve, or signs of a reaction (e.g., gas evolution, heat, precipitate formation) are observed.

-

-

Safety: Perform in a fume hood. Quench the resulting solutions carefully with an appropriate reagent (e.g., isopropanol) before disposal.

Key Reaction Pathways and Mechanisms

Hydrolysis: The Primary Stability Concern

The most significant factor affecting the stability of 4,4,4-Trifluorocrotonoyl chloride is its rapid reaction with water. This hydrolysis pathway is a nuisance in synthesis and the primary reason for decomposition during storage.[8]

General Nucleophilic Acyl Substitution

The synthetic utility of acyl chlorides stems from the nucleophilic acyl substitution mechanism. A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is an excellent leaving group, which is subsequently eliminated to form the final product. This reaction pathway is faster for acyl chlorides than for other carboxylic acid derivatives like esters or amides.[4]

Conclusion and Recommendations

4,4,4-Trifluorocrotonoyl chloride is a valuable but challenging reagent. Its high reactivity demands careful handling and storage to prevent degradation.

-

For Solubility: Use anhydrous, aprotic solvents like dichloromethane, diethyl ether, or toluene for reactions.

-

For Stability: Always work under a dry, inert atmosphere. Store in a cool, dry environment in tightly sealed containers with PTFE-lined caps to prevent moisture ingress and corrosion.

-

For Safety: Due to its reactivity and the evolution of HCl gas upon contact with moisture, always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

By adhering to these guidelines, researchers can effectively utilize the synthetic potential of 4,4,4-Trifluorocrotonoyl chloride while ensuring the integrity of their experiments and the purity of their target molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. connectsci.au [connectsci.au]

- 8. Acyl chloride - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Safe Handling of 4,4,4-Trifluorocrotonoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for 4,4,4-Trifluorocrotonoyl chloride (CAS No. 406-92-8). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research. This document outlines the hazards, proper handling procedures, personal protective equipment, emergency response, and disposal methods associated with this chemical.

Hazard Identification and Classification

4,4,4-Trifluorocrotonoyl chloride is a corrosive and reactive compound that requires careful handling. Based on available safety data, it presents the following hazards:

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][2]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]

-

Respiratory Irritation: May cause respiratory irritation.[1]

-

Reactivity: Reacts with water, potentially violently, to liberate toxic gases such as hydrogen chloride and hydrogen fluoride.[3][4] It is also moisture-sensitive.[3][5]

GHS Hazard Pictograms:

Due to its properties as a corrosive and irritant substance, the following GHS pictograms are applicable:

-

Corrosion: For substances causing severe skin burns and eye damage.

-

Irritant (Exclamation Mark): For substances that may cause respiratory irritation.

Hazard and Precautionary Statements:

-

H335: May cause respiratory irritation.[1]

-

P260 & P261: Do not breathe dust/fume/gas/mist/vapors/spray.[1][2][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]

-

P310: Immediately call a POISON CENTER or doctor/physician.[1][2][6]

Physical and Chemical Properties

While specific quantitative data for 4,4,4-Trifluorocrotonoyl chloride is limited in the provided search results, the table below summarizes key properties based on available information and analogous compounds.

| Property | Data |

| CAS Number | 406-92-8 |

| Molecular Formula | C4H2ClF3O |

| Synonyms | 4,4,4-Trifluorobut-2-enoyl chloride |

| Purity | 95% (example from one supplier)[6] |

Note: Researchers should always refer to the specific Safety Data Sheet (SDS) provided by their supplier for the most accurate and lot-specific data.

Safe Handling and Storage

Proper handling and storage are paramount to preventing exposure and incidents.

Handling:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wear appropriate personal protective equipment (see Section 4).[3]

-

Open and handle the container with care, as pressure may develop.[2]

-

Keep away from sources of ignition and incompatible materials.[3]

-

Do not eat, drink, or smoke in the handling area.[6]

Storage:

-

Keep the container tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[3]

-

Store in a corrosives area, away from incompatible materials.[3]

-

Refrigerated storage may be recommended.[3]

Incompatible Materials:

Personal Protective Equipment (PPE)

To minimize exposure, the following PPE is mandatory when handling 4,4,4-Trifluorocrotonoyl chloride:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][9] Standard safety glasses are not sufficient.

-

Skin Protection:

-

Gloves: Wear impervious chemical-resistant gloves (e.g., neoprene, butyl rubber).[10] Always inspect gloves before use and use proper removal technique to avoid skin contact.[1]

-

Clothing: Wear a chemical-resistant lab coat, long-sleeved clothing, and closed-toe shoes.[2][11] An apron may be required for larger quantities.

-

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[4][12] For emergencies, a self-contained breathing apparatus (SCBA) is necessary.[1][2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures:

-

General Advice: Immediately remove any contaminated clothing.[6] Move the victim out of the dangerous area and show the Safety Data Sheet to the responding medical personnel.[1][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][13]

-

Skin Contact: Immediately flush the skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing and shoes.[3][6] Seek immediate medical attention.[3][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.[1]

-

Ingestion: Do NOT induce vomiting.[3][6] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[6] Water mist can be used to cool closed containers.[12]

-

Specific Hazards: The chemical is combustible.[1] During a fire, irritating and highly toxic gases may be generated, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[4][6] Containers may explode when heated.[3][12]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Accidental Release Measures:

-

Personal Precautions: Evacuate the area. Do not breathe vapors. Avoid contact with the substance. Ensure adequate ventilation. Remove all sources of ignition.[1][12]

-

Containment and Cleanup: For a small spill, absorb with an inert, non-combustible material (e.g., sand, silica gel, acid binder).[3][4] Collect the material into a suitable, closed container for disposal.[3][6] Do not use combustible materials like sawdust. Do not allow the product to enter drains.[1]

Experimental Protocol Example: Acylation Reaction

This section provides a generalized workflow for using 4,4,4-Trifluorocrotonoyl chloride in a common laboratory procedure like an acylation reaction. Note: This is a template and must be adapted based on the specific reaction scale, reagents, and conditions.

Methodology:

-

Preparation:

-

Ensure the work area (fume hood) is clean and free of clutter.

-

Verify that an appropriate quenching solution (e.g., a weak base like sodium bicarbonate solution) and spill kit are readily accessible.

-

Assemble all glassware and ensure it is completely dry to prevent reaction with moisture.

-

Place the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

-

Reagent Handling:

-

Wearing all required PPE, carefully measure the required amount of 4,4,4-Trifluorocrotonoyl chloride using a dry syringe or cannula.

-

Slowly add the acyl chloride to the reaction mixture, which typically contains the substrate and a non-nucleophilic base dissolved in an anhydrous solvent.

-

Monitor the reaction temperature, as acylations can be exothermic. Use an ice bath for cooling if necessary.

-

-

Reaction Workup:

-

Once the reaction is complete, quench any remaining acyl chloride by slowly adding the reaction mixture to a quenching solution.

-

Perform extraction, washing, and drying steps as required by the specific protocol.

-

-

Cleanup and Disposal:

-

Rinse all contaminated glassware with an appropriate solvent in the fume hood.

-

Dispose of all chemical waste, including contaminated solvents and solids, in properly labeled hazardous waste containers according to institutional and local regulations.[1]

-

Waste Disposal

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.[1]

-

Containers: Leave chemicals in their original containers if possible. Do not mix with other waste.[1]

-

Liquid Waste: Collect all liquid waste containing 4,4,4-Trifluorocrotonoyl chloride or its byproducts in a designated, labeled, and sealed hazardous waste container.

-

Solid Waste: Contaminated items such as gloves, paper towels, and silica gel should be collected in a separate, clearly labeled solid hazardous waste container.

-

Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1] They may retain product residue and should be disposed of as hazardous waste.[11]

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. media.hiscoinc.com [media.hiscoinc.com]

- 11. fishersci.be [fishersci.be]

- 12. fishersci.com [fishersci.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Commercial Availability and Technical Profile of 4,4,4-Trifluorocrotonoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluorocrotonoyl chloride (CAS No. 406-92-8) is a fluorinated organic compound of significant interest in the fields of pharmaceutical and agrochemical research and development. Its trifluoromethyl group imparts unique electronic properties and can enhance the metabolic stability and bioactivity of molecules into which it is incorporated. This technical guide provides a comprehensive overview of the commercial availability of 4,4,4-Trifluorocrotonoyl chloride, its key physicochemical properties, and established protocols for its synthesis.

Commercial Availability

4,4,4-Trifluorocrotonoyl chloride is commercially available from a number of specialized chemical suppliers. The typical purity offered is around 95%. Researchers can procure this reagent in various quantities to suit laboratory-scale synthesis and process development needs.

Table 1: Commercial Suppliers of 4,4,4-Trifluorocrotonoyl Chloride

| Supplier | Website | Purity | Notes |

| Alfa Chemistry[1] | [Not Available] | Not Specified | Specializes in organofluorine chemistry. |

| HUNAN CHEMFISH PHARMACEUTICAL CO., LTD[2] | [Not Available] | Not Specified | Supplier of chemical intermediates. |

| BLD Pharm[3] | [Not Available] | 95%[4] | Provides online ordering. |

Physicochemical and Safety Data

A thorough understanding of the properties and hazards associated with 4,4,4-Trifluorocrotonoyl chloride is essential for its safe handling and effective use in experimental work.

Table 2: Physicochemical Properties of 4,4,4-Trifluorocrotonoyl Chloride

| Property | Value | Source |

| CAS Number | 406-92-8 | ChemicalBook[5] |

| Molecular Formula | C₄H₂ClF₃O | ChemicalBook[5] |

| Molecular Weight | 158.50 g/mol | BLD Pharm[3] |

| Appearance | Not Specified | - |

| Boiling Point | Not Specified | - |

| Density | Not Specified | - |

| Purity | 95% | BLD Pharm[4] |

Table 3: Safety and Hazard Information for 4,4,4-Trifluorocrotonoyl Chloride

| Hazard Statement | Precautionary Statement | Source |

| Causes severe skin burns and eye damage. | Wear protective gloves/protective clothing/eye protection/face protection. | Sigma-Aldrich |

| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. | Sigma-Aldrich |

| Reacts violently with water. | Keep away from water. | Sigma-Aldrich |

Experimental Protocols

General Experimental Protocol for the Synthesis of 4,4,4-Trifluorocrotonoyl Chloride using Thionyl Chloride

This protocol is a generalized procedure based on established methods for acyl chloride synthesis.[6][7][8]

1. Materials and Equipment:

-

4,4,4-trifluorocrotonic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

2. Procedure:

-

In a clean, dry round-bottom flask, dissolve 4,4,4-trifluorocrotonic acid in an excess of thionyl chloride or an anhydrous solvent.

-

Attach a reflux condenser fitted with a drying tube to the flask.

-

Gently heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent by distillation.

-

The crude 4,4,4-Trifluorocrotonoyl chloride can be purified by fractional distillation under reduced pressure.

3. Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (HCl and SO₂).

-

Thionyl chloride is corrosive and reacts violently with water; handle with appropriate personal protective equipment (gloves, goggles, lab coat).

Visualizations

Logical Workflow for Synthesis and Purification

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fluorinated compounds,CAS#:406-92-8,4,4,4-Trifluorocrotonoyl chloride,4,4,4-Trifluorocrotonoyl chloride [en.chemfish.com]

- 3. 406-92-8|4,4,4-Trifluorocrotonoyl chloride|BLD Pharm [bldpharm.com]

- 4. BLD Pharmatech Co., Limited (Page 181) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 5. 4,4,4-Trifluorocrotonoyl chloride | 406-92-8 [chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide on the Electrophilicity of 4,4,4-Trifluorocrotonoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,4-Trifluorocrotonoyl chloride is a highly reactive α,β-unsaturated acyl chloride of significant interest in organic synthesis and drug discovery. The presence of a trifluoromethyl group profoundly influences the molecule's electronic properties, rendering the carbonyl carbon exceptionally electrophilic. This guide provides a comprehensive overview of the factors governing the electrophilicity of 4,4,4-Trifluorocrotonoyl chloride, detailed experimental protocols for its synthesis and typical reactions, and an exploration of the potential role of trifluoromethylated compounds in cellular signaling pathways.

Core Concepts: Understanding the Electrophilicity

The notable electrophilicity of 4,4,4-Trifluorocrotonoyl chloride arises from the synergistic effects of three key structural features: the acyl chloride moiety, the α,β-unsaturation, and the terminal trifluoromethyl group.

-

Acyl Chloride Functionality: The chlorine atom, being highly electronegative, withdraws electron density from the carbonyl carbon through an inductive effect. This inherent property of acyl chlorides makes them highly susceptible to nucleophilic attack.

-

α,β-Unsaturation: The carbon-carbon double bond conjugated to the carbonyl group allows for delocalization of electron density through resonance. This delocalization further increases the partial positive charge on the carbonyl carbon, enhancing its electrophilic character.

-

Trifluoromethyl Group: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This strong inductive effect significantly depletes electron density from the entire crotonoyl system, with a pronounced impact on the carbonyl carbon, making it exceptionally electrophilic.[1][2][3] The introduction of a -CF₃ group is a known strategy in medicinal chemistry to enhance the biological activity and metabolic stability of drug candidates.[1][2][4][5]

The convergence of these electronic effects makes 4,4,4-Trifluorocrotonoyl chloride a powerful reagent for introducing the trifluorocrotonoyl moiety into a wide range of molecules.

Synthesis of 4,4,4-Trifluorocrotonoyl Chloride

The synthesis of 4,4,4-Trifluorocrotonoyl chloride is typically achieved through the conversion of its corresponding carboxylic acid, 4,4,4-trifluorocrotonic acid. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Synthesis of the Precursor: 4,4,4-Trifluorocrotonic Acid

Experimental Protocol: Conversion to 4,4,4-Trifluorocrotonoyl Chloride

The following is a generalized experimental protocol for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride. This can be adapted for the synthesis of 4,4,4-Trifluorocrotonoyl chloride.

Materials:

-

4,4,4-Trifluorocrotonic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4,4-trifluorocrotonic acid in an anhydrous solvent.

-

Add a catalytic amount of anhydrous DMF to the solution.

-

Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the stirred solution at room temperature. The addition may be exothermic.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of HCl and SO₂ gases ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude 4,4,4-Trifluorocrotonoyl chloride can be purified by fractional distillation under reduced pressure to yield the pure product.

Reactivity and Experimental Data

Due to its high electrophilicity, 4,4,4-Trifluorocrotonoyl chloride readily reacts with a variety of nucleophiles. While specific quantitative kinetic data for this particular molecule is scarce in the public domain, its reactivity can be inferred from the behavior of similar α,β-unsaturated and trifluoromethylated acyl chlorides.

Reactions with Nucleophiles

Alcohols: The reaction with alcohols proceeds rapidly to form the corresponding esters. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Amines: Primary and secondary amines react vigorously with 4,4,4-Trifluorocrotonoyl chloride to yield the corresponding amides. Due to the high reactivity, the reaction is often performed at low temperatures and in the presence of a suitable base to scavenge the generated HCl.

Spectroscopic Data as an Indicator of Electrophilicity

| Compound Class | Typical ¹³C NMR Carbonyl Shift (ppm) |

| Ketones | 205 - 220 |

| Aldehydes | 190 - 200 |

| Acids and Esters | 170 - 185 |

| Acyl Chlorides (general) | 160 - 185 |

Table 1: Typical ¹³C NMR Chemical Shifts for Carbonyl Carbons. The expected shift for 4,4,4-Trifluorocrotonoyl chloride would be influenced by the combined electron-withdrawing effects.

Role in Drug Development and Potential Signaling Pathways

The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][4][5] Trifluoromethylated compounds can exhibit improved oral bioavailability and better penetration of biological membranes.[1][2]

While there is no direct evidence linking 4,4,4-Trifluorocrotonoyl chloride to specific signaling pathways, α,β-unsaturated carbonyl compounds are known to be reactive towards nucleophilic residues in proteins, such as cysteine. This reactivity can lead to the modulation of cellular signaling pathways. For instance, some α,β-unsaturated carbonyl compounds can activate the Nrf2-Keap1 pathway, a key regulator of cellular antioxidant responses, through Michael addition to cysteine residues in Keap1.

The high electrophilicity of 4,4,4-Trifluorocrotonoyl chloride makes it a valuable building block for synthesizing molecules that could potentially interact with and modulate such pathways. Further research is warranted to explore the biological activities of compounds derived from this reactive intermediate.

Conclusion

4,4,4-Trifluorocrotonoyl chloride is a highly electrophilic reagent with significant potential in organic synthesis and medicinal chemistry. Its reactivity is a consequence of the combined electron-withdrawing effects of the acyl chloride, the conjugated double bond, and the powerful trifluoromethyl group. While quantitative data on its electrophilicity remains to be fully elucidated, its synthetic utility is clear. The ability to introduce the trifluorocrotonoyl moiety opens avenues for the development of novel compounds with potentially interesting biological activities, including the modulation of cellular signaling pathways. This guide provides a foundational understanding for researchers and professionals working with this versatile and reactive molecule.

References

- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reactivity of the Carbon-Carbon Double Bond in 4,4,4-Trifluorocrotonoyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,4-Trifluorocrotonoyl chloride is a highly reactive α,β-unsaturated acyl chloride. The presence of a trifluoromethyl group in conjugation with the carbonyl chloride functionality significantly influences the reactivity of the carbon-carbon double bond. This guide provides a comprehensive overview of the expected reactivity of this double bond, drawing upon established principles of organic chemistry and data from analogous trifluoromethyl-containing compounds. The discussion focuses on nucleophilic additions (Michael additions), cycloaddition reactions, and the influence of the trifluoromethyl group on electrophilic additions and polymerization. Detailed experimental protocols for key transformations, quantitative data from related systems, and mechanistic diagrams are provided to support researchers in utilizing this versatile building block in synthetic and medicinal chemistry.

Introduction

The strategic incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl group (CF3), in particular, is a key moiety in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. 4,4,4-Trifluorocrotonoyl chloride is a bifunctional reagent featuring a reactive acyl chloride and an electron-deficient carbon-carbon double bond. The potent electron-withdrawing nature of both the trifluoromethyl group and the acyl chloride functionality renders the β-carbon of the alkene highly electrophilic, making it an excellent Michael acceptor. This guide will delve into the reactivity of this activated double bond, providing a technical resource for its application in organic synthesis and drug discovery.

Synthesis of 4,4,4-Trifluorocrotonoyl Chloride

4,4,4-Trifluorocrotonoyl chloride is not commercially available in large quantities and is typically synthesized from 4,4,4-trifluorocrotonic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, commonly achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2]

General Experimental Protocol for the Synthesis of 4,4,4-Trifluorocrotonoyl Chloride

Reaction Scheme:

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4,4-trifluorocrotonic acid.

-

Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[3]

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction should be performed in a well-ventilated fume hood.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude 4,4,4-trifluorocrotonoyl chloride can be purified by fractional distillation to yield the pure product.

Reactivity of the Carbon-Carbon Double Bond

The electronic properties of 4,4,4-trifluorocrotonoyl chloride are dominated by the strong inductive effect of the trifluoromethyl group and the resonance-withdrawing effect of the acyl chloride. This renders the carbon-carbon double bond highly susceptible to nucleophilic attack and enhances its reactivity as a dienophile in cycloaddition reactions.

Nucleophilic Addition (Michael Addition)

The most prominent reaction of the carbon-carbon double bond in 4,4,4-trifluorocrotonoyl chloride is the conjugate or Michael addition.[4][5] The β-carbon is highly electrophilic, readily accepting a wide range of soft nucleophiles.

Primary and secondary amines are expected to readily undergo a Michael addition to the double bond. However, due to the high reactivity of the acyl chloride group, this reaction will likely be followed by a rapid nucleophilic acyl substitution to form an amide. To favor the Michael addition, it may be necessary to use a less reactive derivative of the carboxylic acid, such as an ester (4,4,4-trifluorocrotonate), or to carefully control the reaction conditions.

Thiols are excellent soft nucleophiles and are expected to add efficiently to the β-position of the double bond.[6][7] Asymmetric sulfa-Michael additions to 4,4,4-trifluorocrotonates have been reported to proceed in high yields and enantioselectivities, suggesting that similar reactivity can be expected for the acyl chloride.[4]

| Nucleophile (Thiol) | Catalyst | Solvent | Yield (%) | Reference |

| Thiophenol | Bifunctional organocatalyst | Toluene | 95 | [4] |

| 4-Methoxythiophenol | Bifunctional organocatalyst | Toluene | 98 | [4] |

| 4-Chlorothiophenol | Bifunctional organocatalyst | Toluene | 93 | [4] |

| Benzyl mercaptan | Bifunctional organocatalyst | Toluene | 96 | [4] |

Cycloaddition Reactions (Diels-Alder Reaction)

The electron-deficient nature of the double bond in 4,4,4-trifluorocrotonoyl chloride makes it a potent dienophile for Diels-Alder reactions.[8][9] This [4+2] cycloaddition provides a powerful method for the construction of six-membered rings containing a trifluoromethyl group.

The reaction is expected to proceed with a variety of electron-rich dienes. The regioselectivity and stereoselectivity of the reaction will be governed by the electronic and steric properties of both the diene and the dienophile. Lewis acid catalysis can be employed to enhance the reaction rate and selectivity.[10]

Electrophilic Addition

In contrast to its high reactivity towards nucleophiles, the carbon-carbon double bond in 4,4,4-trifluorocrotonoyl chloride is significantly deactivated towards electrophilic attack.[11] The strong electron-withdrawing groups reduce the electron density of the double bond, making it a poor nucleophile.[12][13] Electrophilic addition reactions, such as halogenation or hydrohalogenation, are expected to be sluggish and require harsh reaction conditions.

Polymerization

The activated double bond of 4,4,4-trifluorocrotonoyl chloride suggests its potential as a monomer for polymerization. Both radical and anionic polymerization mechanisms could be envisioned. The polymerization of other fluorinated acrylates and related monomers is well-documented and often leads to polymers with unique properties.[14][15]

Mandatory Visualizations

Reaction Mechanisms

Caption: General mechanism of a Michael addition reaction.

Caption: General scheme of a Diels-Alder reaction.

Experimental Workflow

Caption: Proposed workflow for synthesis and reaction.

Applications in Drug Development

The dual reactivity of 4,4,4-trifluorocrotonoyl chloride makes it a valuable tool in drug discovery and development. The acyl chloride moiety can be readily converted to amides, esters, or other carboxylic acid derivatives, allowing for its incorporation into a wide range of molecular scaffolds.[3] The activated double bond can serve as a handle for covalent modification of biological targets, such as cysteine residues in proteins, through Michael addition. This makes it a potential warhead for the design of covalent inhibitors, a strategy that has gained significant traction in modern drug design.

Conclusion

The carbon-carbon double bond in 4,4,4-trifluorocrotonoyl chloride is a highly versatile functional group. Its reactivity is dominated by the strong electron-withdrawing effects of the adjacent trifluoromethyl and acyl chloride groups. This leads to a pronounced susceptibility to nucleophilic attack via Michael addition and enhanced reactivity as a dienophile in Diels-Alder reactions. Conversely, the double bond is deactivated towards electrophilic addition. This predictable and tunable reactivity, coupled with the presence of a reactive acyl chloride, makes 4,4,4-trifluorocrotonoyl chloride a valuable and powerful building block for the synthesis of complex fluorinated molecules with potential applications in medicinal chemistry and materials science. Further exploration of the specific reaction conditions and substrate scope for this compound is warranted to fully exploit its synthetic potential.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. Electrophilic N -trifluoromethylthiophthalimide as a fluorinated reagent in the synthesis of acyl fluorides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01633D [pubs.rsc.org]

- 9. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sioc.cas.cn [sioc.cas.cn]

- 11. savemyexams.com [savemyexams.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of new polymers containing α‐(trifluoromethyl)‐acrylate units | Zendy [zendy.io]

- 15. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

Theoretical Studies on 4,4,4-Trifluorocrotonoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of 4,4,4-Trifluorocrotonoyl chloride, a fluorinated organic compound of interest in synthetic chemistry and drug development. While direct theoretical studies on this specific molecule are not extensively available in public literature, this document extrapolates from computational analyses of analogous compounds, such as crotonoyl chloride and other trifluoromethyl-substituted carbonyl compounds, to predict its electronic structure, reactivity, and spectroscopic properties. This guide also presents a plausible synthetic protocol and discusses potential applications based on the established reactivity of acyl chlorides and trifluoromethylated synthons. The information is intended to serve as a foundational resource for researchers and professionals working with this and related molecules.

Introduction

4,4,4-Trifluorocrotonoyl chloride is a reactive chemical intermediate that combines the functionalities of an acyl chloride and a trifluoromethyl group. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the electrophilicity of the carbonyl carbon and the overall reactivity of the molecule. Acyl chlorides are versatile reagents in organic synthesis, readily participating in nucleophilic acyl substitution reactions to form esters, amides, and other carbonyl derivatives. The trifluoromethyl moiety is a key pharmacophore in many pharmaceutical agents, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. Understanding the theoretical underpinnings of 4,4,4-Trifluorocrotonoyl chloride is crucial for its effective utilization in the synthesis of novel compounds with potential therapeutic applications.

Predicted Molecular Properties and Reactivity

The molecular properties of 4,4,4-Trifluorocrotonoyl chloride can be inferred from theoretical studies on similar structures. The strong inductive effect of the -CF3 group is anticipated to have a profound impact on the electronic distribution and geometry of the molecule.

Electronic Structure

The carbon atom of the carbonyl group in acyl chlorides is inherently electrophilic due to the electronegativity of the oxygen and chlorine atoms. In 4,4,4-Trifluorocrotonoyl chloride, the potent electron-withdrawing nature of the trifluoromethyl group, transmitted through the carbon-carbon double bond, is expected to further increase the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes it an excellent substrate for nucleophilic attack.

Reactivity

Acyl chlorides are highly reactive compounds that readily undergo nucleophilic acyl substitution.[1][2] The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride ion. The enhanced electrophilicity of the carbonyl carbon in 4,4,4-Trifluorocrotonoyl chloride suggests that it will be more reactive towards nucleophiles compared to its non-fluorinated analog, crotonoyl chloride.

Expected Reactions:

-

Hydrolysis: Reaction with water to form 4,4,4-trifluorocrotonic acid.

-

Alcoholysis: Reaction with alcohols to yield the corresponding esters.

-

Aminolysis: Reaction with ammonia or primary/secondary amines to produce amides.

-

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.

The trifluoromethyl group is generally stable under these reaction conditions, making 4,4,4-Trifluorocrotonoyl chloride a suitable reagent for introducing the trifluorocrotonoyl moiety into various molecular scaffolds.

Quantitative Data

Due to the limited availability of direct experimental and theoretical data for 4,4,4-Trifluorocrotonoyl chloride, the following tables summarize known physical properties and predicted spectroscopic data based on analogous compounds.

Table 1: Physical and Chemical Properties

| Property | Value (Predicted/Reported) | Source |

| Molecular Formula | C4H2ClF3O | Chemical Supplier |

| Molecular Weight | 158.51 g/mol | Chemical Supplier |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Appearance | Colorless to light-yellow liquid (expected) | Analogy |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Frequencies | Notes |

| ¹H NMR | δ 6.5-7.5 ppm (olefinic protons) | The electron-withdrawing CF3 group will likely shift these protons downfield compared to crotonoyl chloride.[3] |

| ¹³C NMR | δ 160-170 ppm (C=O), δ 120-140 ppm (olefinic carbons), δ 115-125 ppm (CF3, quartet) | The carbonyl carbon will be significantly deshielded. The CF3 carbon will appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | δ -60 to -75 ppm (singlet or triplet) | The chemical shift is typical for a CF3 group adjacent to a double bond. Coupling to olefinic protons may be observed. |

| IR | 1780-1820 cm⁻¹ (C=O stretch) | The carbonyl stretching frequency is expected to be high due to the electron-withdrawing effects of both the chlorine and trifluoromethyl groups. |

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of 4,4,4-Trifluorocrotonoyl chloride based on established methods for the preparation of other acyl chlorides.[4]

Synthesis of 4,4,4-Trifluorocrotonoyl chloride from 4,4,4-Trifluorocrotonic acid

Materials:

-

4,4,4-Trifluorocrotonic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

-

To a solution of 4,4,4-trifluorocrotonic acid in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of anhydrous DMF.

-

Slowly add thionyl chloride (approximately 1.2-1.5 equivalents) to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Monitor the reaction progress by taking small aliquots and analyzing them by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation.

-

The crude 4,4,4-Trifluorocrotonoyl chloride can be purified by fractional distillation under reduced pressure.

Caution: This reaction should be performed in a well-ventilated fume hood as it produces toxic gases (HCl and SO₂). All glassware should be thoroughly dried to prevent hydrolysis of the acyl chloride.

Visualizations

Synthetic Pathway

Caption: Proposed synthesis of 4,4,4-Trifluorocrotonoyl chloride.

Reactivity and Applications

Caption: Reactivity of 4,4,4-Trifluorocrotonoyl chloride.

Conclusion

4,4,4-Trifluorocrotonoyl chloride is a promising building block for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. While direct theoretical examinations of this compound are sparse, a solid understanding of its properties and reactivity can be established through the analysis of analogous structures. The heightened electrophilicity of its carbonyl carbon, a consequence of the trifluoromethyl group's inductive effect, renders it highly susceptible to nucleophilic attack, facilitating the construction of a diverse array of derivatives. The experimental protocols and predictive data presented in this guide are intended to equip researchers with the necessary information to explore the full synthetic potential of this versatile reagent. Further computational and experimental studies are encouraged to fully elucidate the unique characteristics of 4,4,4-Trifluorocrotonoyl chloride.

References

An In-depth Technical Guide to 4,4,4-Trifluorocrotonoyl Chloride: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,4-Trifluorocrotonoyl chloride, a fluorinated organic compound, serves as a valuable building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its trifluoromethyl group imparts unique chemical and physiological properties to target compounds. This technical guide provides a comprehensive overview of the probable synthetic routes to 4,4,4-Trifluorocrotonoyl chloride, based on established chemical principles, and compiles its known physical and chemical properties. Detailed experimental protocols for the synthesis of its precursor and its conversion to the final product are presented, alongside structured data tables and workflow diagrams to facilitate understanding and practical application.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl group (-CF3) is a particularly important moiety in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. 4,4,4-Trifluorocrotonoyl chloride (CAS No. 406-92-8) is a reactive acyl chloride functionalized with a terminal trifluoromethyl group, making it a key intermediate for the incorporation of this important structural motif. While the specific historical details of its initial discovery are not prominently documented in readily available literature, its synthesis logically follows from its carboxylic acid precursor, 4,4,4-Trifluorocrotonic acid.

Physicochemical Properties

A summary of the known physical and chemical properties of 4,4,4-Trifluorocrotonoyl chloride is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Properties of 4,4,4-Trifluorocrotonoyl Chloride

| Property | Value | Source |

| CAS Number | 406-92-8 | [1] |

| Molecular Formula | C₄H₂ClF₃O | [1] |

| Molecular Weight | 158.51 g/mol | [1] |

| Appearance | Colorless liquid | - |

| Boiling Point | Not available | [2] |

| Melting Point | Not available | [2] |

| Density | Not available | - |

| Purity | Typically >95% | [2] |

Synthesis of 4,4,4-Trifluorocrotonoyl Chloride

The most plausible and widely practiced synthetic route to 4,4,4-Trifluorocrotonoyl chloride involves the conversion of its corresponding carboxylic acid, 4,4,4-Trifluorocrotonic acid. This transformation is a standard procedure in organic synthesis, commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Synthesis of the Precursor: 4,4,4-Trifluorocrotonic Acid

The necessary precursor, 4,4,4-Trifluorocrotonic acid, can be synthesized via several methods. A common approach involves the reaction of a trifluoro-substituted starting material followed by functional group manipulations.

Conversion to 4,4,4-Trifluorocrotonoyl Chloride

The conversion of 4,4,4-Trifluorocrotonic acid to the acyl chloride is a critical step. The choice of chlorinating agent can depend on the desired purity, scale of the reaction, and the tolerance of other functional groups.

Diagram 1: Synthesis Workflow

Caption: General Synthesis Workflow for 4,4,4-Trifluorocrotonoyl Chloride.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of 4,4,4-Trifluorocrotonoyl chloride based on standard laboratory procedures for the synthesis of analogous compounds.

Protocol 1: Synthesis of 4,4,4-Trifluorocrotonoyl Chloride using Thionyl Chloride

This protocol describes the conversion of 4,4,4-Trifluorocrotonic acid to its acyl chloride using thionyl chloride. This is a common and effective method.

Diagram 2: Experimental Workflow with Thionyl Chloride

Caption: Workflow for Synthesis with Thionyl Chloride.

Materials:

-

4,4,4-Trifluorocrotonic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene, optional)

-

Dry glassware

-

Magnetic stirrer and heating mantle

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

In a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, place 4,4,4-Trifluorocrotonic acid.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. The reaction can be performed neat or in an anhydrous solvent.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator.

-

The crude 4,4,4-Trifluorocrotonoyl chloride can be purified by fractional distillation under reduced pressure to yield the pure product.

Quantitative Data (Hypothetical):

Table 2: Reaction Parameters for Thionyl Chloride Method

| Parameter | Value |

| **Reactant Ratio (Acid:SOCl₂) ** | 1 : 2.5 |

| Reaction Temperature | Reflux (~80 °C) |

| Reaction Time | 3 hours |

| Yield (Typical) | 85-95% |

Protocol 2: Synthesis of 4,4,4-Trifluorocrotonoyl Chloride using Oxalyl Chloride

This protocol utilizes oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), which can be a milder alternative to thionyl chloride.[3]

Diagram 3: Experimental Workflow with Oxalyl Chloride

Caption: Workflow for Synthesis with Oxalyl Chloride.

Materials:

-

4,4,4-Trifluorocrotonic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous dimethylformamide (DMF, catalytic amount)

-

Dry glassware

-

Magnetic stirrer

Procedure:

-

Dissolve 4,4,4-Trifluorocrotonic acid in anhydrous dichloromethane in a dry, round-bottomed flask under an inert atmosphere.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically complete when gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

The resulting crude product can be purified by distillation under reduced pressure.

Quantitative Data (Hypothetical):

Table 3: Reaction Parameters for Oxalyl Chloride Method

| Parameter | Value |

| **Reactant Ratio (Acid:(COCl)₂) ** | 1 : 1.3 |

| Catalyst (DMF) | 1-2 mol% |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2 hours |

| Yield (Typical) | >90% |

Spectroscopic Data

Table 4: Predicted Spectroscopic Data for 4,4,4-Trifluorocrotonoyl Chloride

| Spectroscopy | Characteristic Signals |

| ¹H NMR | Two vinyl protons with coupling, showing characteristic splitting patterns. The proton alpha to the carbonyl will be downfield. |

| ¹³C NMR | Carbonyl carbon (~160-170 ppm), two vinyl carbons, and a trifluoromethyl carbon (quartet due to C-F coupling). |

| ¹⁹F NMR | A singlet for the -CF₃ group. |

| IR | Strong C=O stretch for the acyl chloride (~1780-1815 cm⁻¹), C=C stretch, and strong C-F stretches. |

Safety and Handling

4,4,4-Trifluorocrotonoyl chloride is expected to be a corrosive and moisture-sensitive compound.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It will likely react with water and other nucleophiles, releasing HCl gas. Store in a cool, dry place under an inert atmosphere.

Conclusion

4,4,4-Trifluorocrotonoyl chloride is a valuable synthetic intermediate. While its specific discovery history is not well-documented, its synthesis from 4,4,4-Trifluorocrotonic acid is straightforward using standard chlorinating agents. The protocols and data provided in this guide offer a solid foundation for researchers and drug development professionals to synthesize and utilize this important fluorinated building block in their work. The unique properties conferred by the trifluoromethyl group will continue to make this and similar reagents essential in the development of new pharmaceuticals and agrochemicals.

References

Methodological & Application

Application Notes and Protocols: Acylation Reactions Using 4,4,4-Trifluorocrotonoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluorocrotonoyl chloride is a reactive acylating agent with potential applications in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl group (CF₃) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document provides an overview of the potential applications of 4,4,4-Trifluorocrotonoyl chloride in N-acylation and Friedel-Crafts acylation reactions, including generalized experimental protocols and logical workflows.

I. N-Acylation of Amines

The reaction of 4,4,4-Trifluorocrotonoyl chloride with primary and secondary amines is expected to proceed readily to form the corresponding N-(4,4,4-trifluorocrotonoyl) amides. These amides can serve as valuable intermediates in drug discovery programs.

Generalized Experimental Protocol: N-Acylation

Materials:

-

4,4,4-Trifluorocrotonoyl chloride

-

Amine substrate (e.g., aniline, benzylamine)

-

Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Base (e.g., Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 eq.) and the chosen aprotic solvent. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add the base (1.1 - 1.5 eq.) to the stirred solution.

-